
3,5,6-Trimethylpyridin-2(1H)-one
Overview
Description
3,5,6-Trimethylpyridin-2(1H)-one, also known as TMPO, is a pyridine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TMPO is a colorless, crystalline compound that is soluble in water and organic solvents. TMPO has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been elucidated.
Mechanism of Action
3,5,6-Trimethylpyridin-2(1H)-one acts as a chelating agent, binding to metal ions such as copper and iron. This compound can also act as a radical scavenger, protecting cells from oxidative stress. In addition, this compound has been shown to inhibit the activity of enzymes such as xanthine oxidase and cyclooxygenase-2, which are involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to protect cells from oxidative stress, reduce inflammation, and inhibit the growth of cancer cells. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
3,5,6-Trimethylpyridin-2(1H)-one has several advantages for lab experiments, including its high purity and solubility in water and organic solvents. This compound is also stable under a wide range of conditions, making it suitable for various experiments. However, this compound can be expensive and difficult to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for 3,5,6-Trimethylpyridin-2(1H)-one research, including its potential use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, and further research is needed to investigate its potential as a treatment for these diseases. In addition, this compound can be used as a fluorescent probe for the detection of DNA damage, and further research is needed to develop more sensitive and specific probes for this application. Finally, this compound can be used as a redox mediator for the electrochemical detection of biomolecules, and further research is needed to optimize its use in this application.
Scientific Research Applications
3,5,6-Trimethylpyridin-2(1H)-one has been extensively studied for its potential applications in various fields, including catalysis, electrochemistry, and biomedical research. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts. In electrochemistry, this compound has been used as a redox mediator for the electrochemical detection of biomolecules. In biomedical research, this compound has been used as a fluorescent probe for the detection of DNA damage. This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
3,5,6-trimethyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-6(2)8(10)9-7(5)3/h4H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLHBPRFUHVYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(NC1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557354 | |
| Record name | 3,5,6-Trimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66727-76-2 | |
| Record name | 3,5,6-Trimethylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70557354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



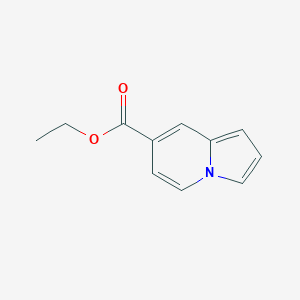
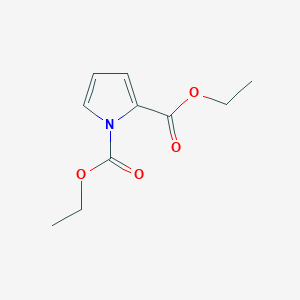
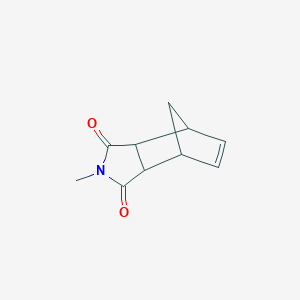
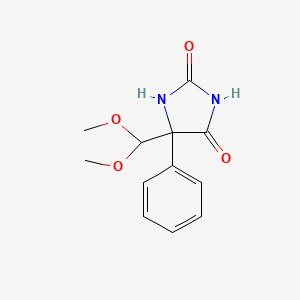

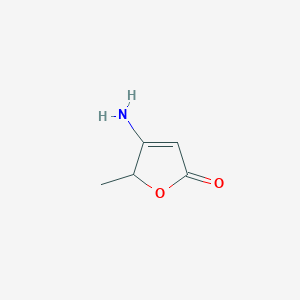



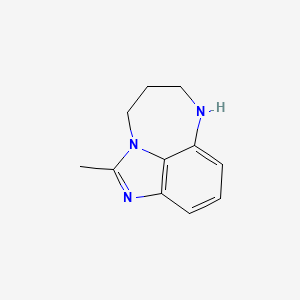
![5H-Pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B3356443.png)


![3-Methyl-3H-pyrazolo[1,5-d]tetrazole](/img/structure/B3356480.png)